molecular formula C18H20N2O3 B1317500 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 59902-16-8

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1317500
CAS RN: 59902-16-8
M. Wt: 312.4 g/mol
InChI Key: WWCVBSSENYQYSP-UHFFFAOYSA-N
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Description

The Trimethoxyphenyl (TMP) group, which is a part of the compound you mentioned, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The specific molecular structure of “4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is not available in the retrieved papers.

Scientific Research Applications

Synthesis and Characterization

  • Benzodiazepines, including 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives, are synthesized for their varied pharmacological activities. Research has focused on creating enhanced pharmacological agents, with these compounds also finding applications in industries, such as dyes for photography and anti-inflammatory agents. The synthesis of these derivatives involves heteroaromatic ketones, showcasing the chemical versatility and adaptability of these compounds for different applications (Jung et al., 2007).

Anticancer Properties

  • Certain 2,3-dihydro-1,5-benzodiazepine derivatives have demonstrated potent anticancer activity, particularly against breast cancer cell lines, highlighting their potential in medicinal chemistry for therapeutic applications (Odame et al., 2021).

Antioxidant and Antifungal Activities

  • The antioxidant activity and lipid peroxidation inhibition of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been investigated, with certain compounds showing potential as antioxidants and lipid peroxidation inhibitors, which could be explored further for therapeutic uses (Neochoritis et al., 2010).

Corrosion Inhibition

  • Benzodiazepines have been studied for their corrosion inhibition properties on mild steel in acidic mediums, indicating their potential industrial applications outside of pharmacology (Sasikala et al., 2017).

Antimicrobial Activities

  • The synthesis and evaluation of novel 1,5-benzodiazepine derivatives have shown that some compounds possess significant antimicrobial activities, providing a promising avenue for the development of new antimicrobial agents (Pant et al., 2021).

properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCVBSSENYQYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587634
Record name 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

59902-16-8
Record name 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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